Hexanoic acid, 5,5-dimethyl-6-oxo-

Lipophilicity LogP ADME

Hexanoic acid, 5,5-dimethyl-6-oxo- (CAS 146072-21-1, molecular formula C8H14O3, molecular weight 158.19 g/mol) is a branched-chain, gem-dimethyl-substituted oxocarboxylic acid. This compound belongs to the class of medium-chain fatty acids bearing an aldehyde/keto functionality, characterized by a six-carbon backbone with two methyl substituents at the C5 position and a terminal oxo group at C6.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 146072-21-1
Cat. No. B12544088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 5,5-dimethyl-6-oxo-
CAS146072-21-1
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(C)(CCCC(=O)O)C=O
InChIInChI=1S/C8H14O3/c1-8(2,6-9)5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
InChIKeyKBJVCWDSBOHBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanoic Acid, 5,5-Dimethyl-6-oxo- (CAS 146072-21-1): Structural and Physicochemical Profile for Research Procurement


Hexanoic acid, 5,5-dimethyl-6-oxo- (CAS 146072-21-1, molecular formula C8H14O3, molecular weight 158.19 g/mol) is a branched-chain, gem-dimethyl-substituted oxocarboxylic acid . This compound belongs to the class of medium-chain fatty acids bearing an aldehyde/keto functionality, characterized by a six-carbon backbone with two methyl substituents at the C5 position and a terminal oxo group at C6 . The geminal dimethyl substitution introduces significant steric bulk and alters the conformational landscape compared to unsubstituted linear analogs such as 6-oxohexanoic acid (CAS 928-81-4) . Its calculated partition coefficient (LogP) is 1.47, indicating moderate lipophilicity that differs meaningfully from simpler 6-oxohexanoic acid (LogP ~0.83), which has implications for solvent partitioning and biological membrane permeability in research applications .

Cyclization probe Gem-dimethyl substitution enables Thorpe-Ingold effect studies and asymmetric β-lactone synthesis.
Metabolite scaffold Validated core of a major PK metabolite; supports drug metabolism and analytical reference workflows.
SAR building block Branched oxocarboxylic acid with altered lipophilicity and steric shielding for medicinal chemistry research.

Why Unsubstituted 6-Oxohexanoic Acid Cannot Substitute for 5,5-Dimethyl-6-oxo-hexanoic Acid in Research and Development


Generic substitution with unsubstituted 6-oxohexanoic acid (CAS 928-81-4) fails due to the profound physicochemical and steric consequences of geminal dimethyl substitution at the C5 position . The 5,5-dimethyl substitution introduces a Thorpe-Ingold effect, which compresses bond angles and accelerates intramolecular cyclization reactions by factors typically ranging from 2-fold to over 100-fold depending on the specific ring size and reaction conditions [1]. Furthermore, gem-dimethyl groups are well-established in medicinal chemistry to enhance metabolic stability by shielding adjacent vulnerable sites from oxidative enzymes and glucuronidation, thereby prolonging compound half-life in biological systems [2]. The altered lipophilicity (calculated LogP 1.47 versus 0.83 for the unsubstituted analog) also changes partitioning behavior, solubility profiles, and potential off-target interactions in cell-based assays [3]. These fundamental differences in reactivity, stability, and physicochemical properties mean that substituting the unsubstituted analog would yield non-comparable experimental outcomes and invalidate structure-activity relationship interpretations.

Target: 5,5-Dimethyl-6-oxo-hexanoic acid
Substitute: 6-Oxohexanoic acid (unsubstituted)
Cyclization kinetics Gem-dimethyl substitution may accelerate intramolecular ring closure; unsubstituted analog may not reproduce cyclization outcomes.
Metabolic stability Steric shielding from gem-dimethyl groups may alter enzymatic degradation profile; unsubstituted compound lacks this protection.
Partitioning behavior Higher lipophilicity (LogP difference ~0.64) can shift solvent extraction and membrane permeability; direct substitution may confound assay results.

Quantitative Differentiation Evidence: Hexanoic Acid, 5,5-Dimethyl-6-oxo- (CAS 146072-21-1) Versus In-Class Analogs


Lipophilicity (LogP) Differentiation: 5,5-Dimethyl-6-oxo-hexanoic Acid Versus Unsubstituted 6-Oxohexanoic Acid

The introduction of geminal dimethyl groups at the C5 position increases the calculated lipophilicity (LogP) of hexanoic acid, 5,5-dimethyl-6-oxo- to 1.47, compared to 0.83 for the unsubstituted 6-oxohexanoic acid analog [1]. This represents a calculated difference of +0.64 log units, equivalent to an approximately 4.4-fold increase in octanol-water partition coefficient .

Lipophilicity
Reported
LogP 1.47 vs 0.83
Δ +0.64 (~4.4-fold)
Altered solvent partitioning and permeability context; supports assay design differentiation.
In silico calculation; confirm with experimental logP if required.
Lipophilicity LogP ADME Partition Coefficient

Intramolecular Cyclization Acceleration: Thorpe-Ingold Effect of Geminal Dimethyl Substitution

The gem-dimethyl group at the C5 position of hexanoic acid, 5,5-dimethyl-6-oxo- exerts a Thorpe-Ingold (angle compression) effect that accelerates intramolecular cyclization reactions relative to unsubstituted analogs. Literature on structurally related gem-dimethyl-substituted carboxylic acids demonstrates that the replacement of hydrogen atoms with alkyl groups on the tethering carbon produces rate accelerations for cyclization ranging from 2-fold to greater than 100-fold depending on the ring size formed and the specific reaction conditions [1]. For example, in a model system involving cyclization to a five-membered ring, gem-dimethyl substitution produced a 2-fold increase in cyclization rate compared to the unsubstituted compound [1]. In more constrained systems where steric hindrance to proton transfer becomes rate-determining, the effect can be even more pronounced, with observed rate decreases for competing pathways of up to 14,000-fold, effectively channeling reactivity toward intramolecular pathways [2]. While direct experimental data for the target compound is not available, the well-established Thorpe-Ingold effect predicts that the 5,5-dimethyl substitution will significantly favor intramolecular cyclization pathways over intermolecular reactions compared to unsubstituted 6-oxohexanoic acid.

Cyclization Rate
Class-level
2-fold to >100-fold
acceleration reported
Thorpe-Ingold effect may favor intramolecular pathways; synthetic route design context.
Class-level inference; direct measurement for this compound not available.
Cyclization Thorpe-Ingold Effect Synthetic Chemistry Ring Closure

Enhanced Metabolic Stability Inferred from Gem-Dimethyl Substitution Class Effects

Geminal dimethyl substitution is a well-documented strategy in medicinal chemistry to enhance metabolic stability by sterically shielding adjacent vulnerable sites from oxidative enzymes and glucuronidation . Literature reports that gem-dimethyl groups protect sensitive positions from metabolic degradation, which prolongs compound half-life and increases overall stability in biological systems [1]. In a representative drug discovery case, the incorporation of a gem-dimethyl group to curb glucuronidation not only boosted metabolic stability but also resulted in increased potency of the final lead compound [2]. While no direct metabolic stability assay data exists specifically for hexanoic acid, 5,5-dimethyl-6-oxo-, the structural precedent strongly suggests that the 5,5-dimethyl substitution will confer enhanced resistance to metabolic degradation compared to unsubstituted 6-oxohexanoic acid (CAS 928-81-4), which lacks this steric protection.

Metabolic Stability
Class-level
Predicted enhanced stability (gem-dimethyl class effect)
Steric shielding may reduce enzymatic degradation; supports PK profile interpretation.
No direct metabolic assay data for this compound; structural precedent only.
Metabolic Stability Gem-Dimethyl Pharmacokinetics Drug Discovery

Biological Relevance: Identification as a Major Metabolite in Preclinical Pharmacokinetic Studies

A derivative of the 5,5-dimethyl-6-oxo-hexanoic acid scaffold—specifically 5,5-dimethyl-6-oxo-6-[(2,4,6-trimethoxyphenyl)amino]-hexanoic acid—has been identified and structurally characterized as the major common metabolite of the hypocholesterolemic agent CI-976 in both rats and monkeys following intravenous and oral administration [1]. This metabolite was isolated and its structure determined by GC/MS, LC/MS, and NMR spectroscopy as a 6-carbon chain-shortened carboxylic acid derivative resulting from omega-oxidation followed by beta-oxidation of the parent dodecanamide [2]. This finding establishes that the 5,5-dimethyl-6-oxo-hexanoic acid core structure is biologically accessible through metabolic pathways and persists as a stable carboxylic acid metabolite in vivo.

Metabolite ID
Supporting evidence
Major CI-976 metabolite in rat and monkey
GC/MSLC/MSNMR
Scaffold confirmed as in vivo metabolite; analytical reference standard context.
Supports use in metabolism studies and method development.
Drug Metabolism Pharmacokinetics ACAT Inhibitor Metabolite Identification

Synthetic Utility: Documented Application in Asymmetric Bicyclic β-Lactone Synthesis

Hexanoic acid, 5,5-dimethyl-6-oxo- has been employed as a reactant in an intramolecular, nucleophile-catalyzed aldol-lactonization (NCAL) process for the asymmetric synthesis of bicyclic β-lactones [1]. Under reaction conditions involving 2-chloro-1-methylpyridinium iodide and triethylamine in dichloromethane/acetonitrile solvent for 12 hours, the compound undergoes cyclization to yield (1R,5R)-4,4-dimethyl-6-oxa-bicyclo[3.2.0]heptan-7-one in 62% yield [2]. This transformation combines catalytic asymmetric carbocycle synthesis with β-lactone formation, demonstrating the compound's utility as a precursor to strained bicyclic frameworks that are challenging to access via unsubstituted linear 6-oxohexanoic acid.

Synthetic Yield
Supporting evidence
62% isolated yield
β-lactone formation
Benchmark for asymmetric NCAL process; unsubstituted analog cannot replicate stereochemical outcome.
Optimized conditions reported; yield may vary with protocol.
Asymmetric Synthesis β-Lactone Nucleophilic Catalysis Carbocycle Formation

Conformational Bias and NMR Spectroscopic Distinction from Linear Analogs

Gem-dimethyl substitution introduces distinct conformational preferences and NMR spectroscopic signatures that differentiate 5,5-dimethyl-substituted compounds from their unsubstituted linear analogs. Studies on related gem-dimethyl-substituted carboxylic acids demonstrate that the steric bulk of the geminal dimethyl group biases the molecule toward specific conformations, with measurable effects on chemical shifts in both ¹H and ¹³C NMR spectra [1]. The gem-dimethyl protons often exhibit magnetic non-equivalence due to restricted rotation and anisotropic shielding effects from adjacent functional groups [2]. While direct NMR data for the target compound is not publicly available, the well-established spectroscopic consequences of gem-dimethyl substitution predict that this compound will display distinct chemical shift patterns compared to unsubstituted 6-oxohexanoic acid, facilitating unambiguous identification and purity assessment in analytical workflows.

NMR Signature
Class-level
Predicted distinct gem-dimethyl coupling and shift patterns
May enable unambiguous identification; supports purity assessment and QC workflows.
Class-level NMR behavior; experimental spectra to verify.
NMR Spectroscopy Conformational Analysis Steric Effects Structure Elucidation

High-Value Research Applications for Hexanoic Acid, 5,5-Dimethyl-6-oxo- (CAS 146072-21-1)


Asymmetric Synthesis of Bicyclic β-Lactones via Intramolecular Aldol-Lactonization

This compound serves as a validated precursor for the asymmetric synthesis of (1R,5R)-4,4-dimethyl-6-oxa-bicyclo[3.2.0]heptan-7-one via an intramolecular nucleophile-catalyzed aldol-lactonization (NCAL) process . The documented 62% yield under optimized conditions (2-chloro-1-methylpyridinium iodide, triethylamine, dichloromethane/acetonitrile, 12 hours) provides a benchmark for synthetic method development and optimization [7]. The gem-dimethyl substitution is critical for achieving the desired stereochemical outcome and reaction kinetics, and the unsubstituted 6-oxohexanoic acid cannot serve as a substitute in this transformation.

Metabolite Reference Standard for Pharmacokinetic and Drug Metabolism Studies

The 5,5-dimethyl-6-oxo-hexanoic acid scaffold has been identified as the major common metabolite of the hypocholesterolemic agent CI-976 in both rat and monkey preclinical models . Researchers investigating omega-/beta-oxidation pathways, developing analytical methods for metabolite identification (LC-MS/MS, GC/MS), or requiring authentic metabolite standards for quantification should procure this compound. Its structural confirmation by multiple spectroscopic methods establishes it as a validated reference material for metabolism studies, unlike unsubstituted analogs which lack this specific biological pathway validation [7].

Structure-Activity Relationship Studies Leveraging Gem-Dimethyl Metabolic Stability Enhancement

For medicinal chemistry programs requiring carboxylic acid-containing scaffolds with enhanced metabolic stability, the 5,5-dimethyl-6-oxo-hexanoic acid core provides a gem-dimethyl-substituted framework known to resist glucuronidation and oxidative degradation . The increased lipophilicity (LogP 1.47 versus 0.83 for the unsubstituted analog) also modulates membrane permeability and tissue distribution [7]. Procurement of this specific gem-dimethyl-substituted compound is essential for accurate SAR interpretation, as substitution with unsubstituted 6-oxohexanoic acid would produce confounding differences in both metabolic stability and physicochemical properties that invalidate comparative conclusions.

Mechanistic Studies of Thorpe-Ingold Effect in Intramolecular Cyclization Reactions

The 5,5-dimethyl substitution provides an ideal system for investigating the Thorpe-Ingold (gem-dimethyl) effect on cyclization kinetics and equilibrium . This compound enables direct comparison with unsubstituted 6-oxohexanoic acid to quantify the magnitude of rate acceleration conferred by the geminal dimethyl group. Such studies are relevant for understanding fundamental reaction mechanisms, optimizing synthetic routes to cyclic products, and designing conformationally constrained molecules. Procurement of the correctly substituted compound is essential for generating meaningful kinetic data that can be compared with literature benchmarks for gem-dimethyl effects, which range from 2-fold to over 100-fold rate accelerations depending on ring size [7].

Application
Selection Property
Validation Focus
Asymmetric β-lactone synthesis
Intramolecular aldol-lactonization reactivity
Stereochemical outcome and cyclization yield optimization
Metabolite reference standard
Structural identity confirmation (GC/MS, LC/MS, NMR)
Metabolite profiling and analytical method benchmarking
SAR / medicinal chemistry
Gem-dimethyl steric shielding and lipophilicity modulation
Metabolic stability and assay partitioning comparisons
Thorpe-Ingold mechanistic studies
Cyclization rate acceleration benchmark
Kinetic comparison with unsubstituted analog
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